molecular formula C15H20O4 B1252765 2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone CAS No. 35932-36-6

2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone

Cat. No. B1252765
CAS RN: 35932-36-6
M. Wt: 264.32 g/mol
InChI Key: IOBXAMCSYCVNET-UHFFFAOYSA-N
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Description

2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone, also known as 2-(2-methylpropanoyl)-4-prenylphloroglucinol or 2-(3', 3'-dimethylallyl)-4-isobutyrylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone can be found in alcoholic beverages. This makes 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone a potential biomarker for the consumption of this food product.
2-isobutyryl-4-prenylphloroglucinol is a 2-acyl-4-prenylphloroglucinol in which the acyl group is specified as isobutyryl. It is a 2-acyl-4-prenylphloroglucinol and a benzenetriol.

Scientific Research Applications

Antimicrobial Properties

Research by Drewes and Van Vuuren (2008) identified a compound structurally related to 2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone, which demonstrated antimicrobial properties. This compound, isolated from Helichrysum gymnocomum, showed notable activity against various pathogens, including methicillin-resistant Staphylococcus aureus (Drewes & Van Vuuren, 2008).

Photolysis in Polymer Chemistry

A study on the photolysis of similar compounds, like 1-Phenyl-2-hydroxy-2-methyl-propanone-1, in the presence of different monomers, revealed insights into their reactivity and potential applications in photocuring and polymer chemistry. This highlights the relevance of such compounds in materials science and industrial applications (Salmassi, Eichler, Herz, & Schnabel, 1982).

Structural Analysis and Modeling

The structural analysis and conformational studies of similar compounds provide insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and material sciences. For example, studies on compounds like 1-phenyl-2-propanone have contributed to a better understanding of their physical properties and molecular interactions (Tubergen, Lavrich, Plusquellic, & Suenram, 2006).

Synthesis and Derivative Formation

Research into the synthesis and derivative formation of similar compounds, such as 4-Phenyl-2-Butanone, offers valuable insights into the development of new pharmaceuticals and chemicals. This includes understanding the processes involved in synthesizing these compounds and their potential applications in drug development and other chemical industries (Jiangli Zhang, 2005).

properties

CAS RN

35932-36-6

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one

InChI

InChI=1S/C15H20O4/c1-8(2)5-6-10-11(16)7-12(17)13(15(10)19)14(18)9(3)4/h5,7,9,16-17,19H,6H2,1-4H3

InChI Key

IOBXAMCSYCVNET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O

melting_point

166°C

physical_description

Solid

synonyms

2-methyl-1-(2,4,6-trihydroxy-3-(3-methyl2-butenyl)phenyl)-1-propanone
UTX-53

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 981 mg (5.00 mmol) of (2,4,6-trihydroxyphenyl) (2-propyl) ketone (4) was dissolved in 10.0 ml of dioxane, cooled with cold water at about 10° C., and stirred. Into the stirred solution, 554 ml (639 mg, 4.50 mmol, 0.900 equivalent) of boron trifluorideether complex was added by the use of a microsyringe. The resultant mixture was further stirred for 15 minutes and then a dioxane (9 ml) solution of 861 mg of 3-methyl-2-butenol was slowly added dropwise. After four hours, the reaction solution was poured into 100 ml of ether. The ether layer was washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over sodium sulfate. The produced solution was distilled under a reduced pressure to remove the solvent and obtain 1.76 g of a crude product in the form of a red viscous oily substance. The crude product was treated by silica gel column chromatography (50 g of Wako Gel C-300, and eluted sequentially with 200 ml each of petroleum ether:ether at varying ratios=9:1, 7:3, and 5:5) to isolate 417 mg of {3-(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-propyl) ketone (23) and 338 mg of 2,2-bis(3-methyl-2-butenyl)-3,5-dihydroxy-6-(2-methyl-1-oxopropyl) cyclohexa-3,5-dienone (13).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
981 mg
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reactant
Reaction Step Two
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10 mL
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solvent
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0 (± 1) mol
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reactant
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554 mL
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
crude product
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0 (± 1) mol
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Reaction Step Six
Quantity
861 mg
Type
reactant
Reaction Step Seven
Quantity
9 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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